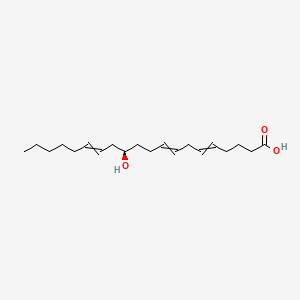

12(r)-Hydroxy-5,8,14-eicosatrienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(12R)-12-hydroxyicosa-5,8,14-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/t19-/m0/s1 |

InChI Key |

RFAKHEWADWLSJX-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCC=CC[C@@H](CCC=CCC=CCCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O |

Synonyms |

12(R)DH-HETE 12-hydroxy-5,8,14-eicosatrienoic acid 12-hydroxy-5,8,14-eicosatrienoic acid, (S-(Z,Z,Z))-isomer 12-hydroxy-5,8,14-eicosatrienoic acid, (Z,Z,Z)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid

Precursor Substrates for 12(R)-HETE Generation

The formation of 12(R)-HETE is contingent on the availability of specific 20-carbon polyunsaturated fatty acid precursors within the cell. These substrates are typically released from membrane phospholipids (B1166683) by the action of phospholipase A2.

Arachidonic Acid as a Primary Substrate

Arachidonic acid (AA) stands as the principal and most well-documented precursor for the biosynthesis of 12(R)-HETE. wikipedia.orgmedlineplus.gov This 20-carbon omega-6 fatty acid is a ubiquitous component of cellular membranes and serves as a substrate for various oxygenating enzymes. The conversion of arachidonic acid to 12(R)-HETE is a key step in the generation of this specific bioactive lipid. Two primary enzymatic systems are known to catalyze this conversion: lipoxygenases and cytochrome P450 enzymes. wikipedia.org The lipoxygenase pathway, specifically involving 12R-lipoxygenase, is a highly stereospecific route, whereas cytochrome P450 enzymes can produce a racemic mixture of 12(S)-HETE and 12(R)-HETE, often with a predominance of the R-enantiomer. wikipedia.org

Other Polyunsaturated Fatty Acid Precursors

While arachidonic acid is the primary substrate for 12(R)-HETE production, lipoxygenases as a family of enzymes can metabolize a range of polyunsaturated fatty acids (PUFAs). nih.govnih.gov These include other common dietary fatty acids such as linoleic acid (LA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov For instance, some lipoxygenases can convert EPA to 12-hydroxyeicosapentaenoic acid (12-HEPE). nih.gov However, the specificity of 12R-lipoxygenase (12R-LOX) for these alternative PUFAs and their subsequent conversion to 12(R)-hydroxy derivatives is less well-characterized compared to its pronounced activity on arachidonic acid. Research on porcine 12-lipoxygenase has indicated a high affinity for linoleic acid, even greater than for arachidonic acid. mdpi.com It is important to note that the primary product of arachidonic acid metabolism by 12R-LOX is specifically 12(R)-HETE.

Enzymatic Pathways Leading to 12(R)-HETE Formation

The synthesis of 12(R)-HETE is a multi-step process governed by specific enzymes that ensure the correct stereochemical configuration of the final product. The initial step involves the introduction of a hydroperoxy group, which is subsequently reduced to a hydroxyl group.

Role of Specific Lipoxygenases

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com The specificity of these enzymes dictates the position and stereochemistry of the resulting hydroperoxy fatty acid.

The key enzyme responsible for the stereospecific synthesis of 12(R)-HETE is 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene. medlineplus.gov This enzyme exhibits a high degree of regio- and stereospecificity. 12R-LOX catalyzes the insertion of molecular oxygen at the carbon-12 position of arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). medlineplus.gov This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable 12(R)-HETE. wikipedia.org The stereocontrol of lipoxygenases, which determines whether an 'R' or 'S' enantiomer is produced, has been linked to a single amino acid residue within the enzyme's catalytic domain. In R-lipoxygenases, a glycine residue is conserved at a specific position, which promotes oxygenation at the proximal end of the reactive pentadiene system of the fatty acid, resulting in R stereochemistry. gsartor.org

In contrast to 12R-LOX, 12S-lipoxygenase (12S-LOX), encoded by the ALOX12 gene, produces the 12(S)-HETE enantiomer from arachidonic acid. wikipedia.org These two enzymes and their products represent distinct pathways. The question of whether 12(R)-HETE can be formed through the interconversion of the more common 12(S)-HETE has been a subject of investigation. One proposed pathway involves the oxidation of 12(S)-HETE to an intermediate, 12-oxo-5,8,10,14-eicosatetraenoic acid (12-oxo-ETE), followed by stereospecific reduction to 12(R)-HETE. However, studies utilizing deuterium-labeled arachidonic acid in psoriatic scales, a tissue with high levels of 12(R)-HETE, have shown that the deuterium (B1214612) at the C-12 position is retained during the formation of 12(R)-HETE. This finding indicates that 12(R)-HETE is synthesized directly and not via a 12-keto intermediate from 12(S)-HETE in this context.

While a direct, physiologically significant interconversion pathway appears unlikely to be a major source of 12(R)-HETE, it is noteworthy that an enzyme, 12-hydroxyeicosanoid dehydrogenase, can oxidize both 12(S)-HETE and 12(R)-HETE to 12-oxo-ETE. nih.gov The subsequent reduction of this 12-oxo-ETE can yield a mixture of 12(R)- and 12(S)-hydroxy derivatives. nih.gov However, the primary route for the biosynthesis of 12(R)-HETE remains the direct, stereospecific oxygenation of arachidonic acid by 12R-LOX.

Contributions of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of arachidonic acid, leading to the formation of various eicosanoids, including 12-hydroxyeicosatetraenoic acid (12-HETE). nih.govwikipedia.orgnih.gov These enzymes are a diverse group of heme-containing monooxygenases that catalyze the introduction of an oxygen atom into their substrates.

Several CYP isoforms have been implicated in the synthesis of 12-HETE. While many CYPs can metabolize arachidonic acid, specific isoforms are more prominent in certain tissues and contribute to the formation of 12(R)-HETE.

CYP4B1: This isoform is notably expressed in the corneal epithelium and is a major contributor to the production of 12(R)-HETE in this tissue. frontiersin.org Its expression can be induced by factors such as retinoic acid.

CYP1A1 and CYP1B1: These isoforms, found in cardiac tissue, are capable of producing mid-chain HETEs, including 12-HETE. nih.gov

The following table summarizes the key CYP isoforms involved in 12(R)-HETE synthesis and their notable tissue expression.

| CYP Isoform | Notable Tissue Expression | Role in 12(R)-HETE Synthesis |

| CYP4B1 | Corneal epithelium, Lung | Major producer in the cornea |

| CYP1A1 | Heart, Liver | Formation of mid-chain HETEs |

| CYP1B1 | Heart (coronary blood vessels, cardiac myocytes), Corneal epithelium | Formation of mid-chain HETEs |

A key feature of CYP-mediated arachidonic acid oxygenation is its stereoselectivity. While not exclusively producing one enantiomer, these enzymes typically yield a mixture of R and S HETE enantiomers, with the R enantiomer, particularly 12(R)-HETE, often predominating. nih.govnih.gov This preference for the R configuration is a distinguishing characteristic of the CYP pathway compared to the lipoxygenase pathway, which generally produces the S enantiomer. The precise ratio of R to S enantiomers can vary depending on the specific CYP isoform and the tissue microenvironment.

Cellular and Subcellular Localization of 12(R)-HETE Synthetic Machinery

The synthesis of 12(R)-HETE is compartmentalized within specific cells and subcellular locations, which is critical for its localized signaling functions.

Tissue-Specific Expression of 12(R)-HETE Forming Enzymes (e.g., skin, cornea, kidney, liver)

The enzymes responsible for 12(R)-HETE production exhibit distinct tissue-specific expression patterns.

Skin: The skin, particularly the epidermis, is a primary site of 12(R)-HETE synthesis. This is largely attributed to the high expression of the enzyme 12R-lipoxygenase (ALOX12B). wikipedia.orgwikipedia.orgbiorxiv.orgpnas.org

Cornea: The corneal epithelium is another prominent location for 12(R)-HETE formation, primarily mediated by CYP enzymes, most notably CYP4B1. wikipedia.orgnih.gov

Kidney and Liver: While liver microsomes are known to be involved in the P450-catalyzed synthesis of 12(R)-HETE, the specific contributions of the kidney to 12(R)-HETE production are less well-defined, though various CYP4A and CYP4F isoforms are expressed in these organs. frontiersin.orgnih.govpnas.org

Heart: As mentioned previously, CYP1A1 and CYP1B1 are expressed in the heart and can contribute to 12-HETE formation. nih.gov

Tonsils: The 12R-lipoxygenase has also been detected in the squamous epithelial cells of human tonsils. nih.gov

The table below provides a summary of the tissue-specific expression of the key enzymes involved in 12(R)-HETE synthesis.

| Tissue | Primary Enzyme(s) |

| Skin (Epidermis) | 12R-lipoxygenase (ALOX12B) |

| Cornea (Epithelium) | Cytochrome P450 (CYP4B1) |

| Liver | Cytochrome P450 (various isoforms) |

| Heart | Cytochrome P450 (CYP1A1, CYP1B1) |

| Tonsils | 12R-lipoxygenase (ALOX12B) |

Intracellular Compartmentation of Biosynthesis

The subcellular localization of the synthetic machinery for 12(R)-HETE is crucial for regulating its access to arachidonic acid substrate and its subsequent release to interact with its targets.

Microsomes: The CYP-dependent synthesis of 12(R)-HETE in the corneal epithelium occurs in the microsomes, which are vesicles derived from the endoplasmic reticulum. nih.gov This localization is consistent with the membrane-bound nature of cytochrome P450 enzymes.

Cytoplasm: In contrast, 12R-lipoxygenase (ALOX12B) has been immunolocalized to the cytoplasm of keratinocytes and the squamous epithelial cells of tonsils. nih.govnih.gov This cytosolic localization suggests that it can act on arachidonic acid released from intracellular stores. There is also evidence suggesting that under certain conditions, lipoxygenases can associate with insoluble cellular proteins. nih.gov

Mitochondria: Some studies have indicated that certain phospholipase A2 isoforms, which release arachidonic acid, are localized to mitochondria, and the subsequent metabolism of this arachidonic acid can lead to the local production of eicosanoids like 12-HETE. nih.gov

Regulation of 12(R)-HETE Biosynthesis

The cellular synthesis of 12(R)-HETE is a tightly regulated process, primarily revolving around the activity and expression of the key enzyme 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene nih.gov. While cytochrome P450 enzymes can also produce 12(R)-HETE, 12R-LOX is responsible for the stereospecific synthesis of the R-enantiomer in tissues like the skin nih.govpnas.org. This regulation occurs at the transcriptional and post-translational levels and is further influenced by a variety of external signals and cellular conditions.

Transcriptional and Post-Translational Control of Key Enzymes

The expression and subsequent activity of 12R-LOX are critical determinants of 12(R)-HETE production. These processes are controlled by intricate molecular mechanisms.

Transcriptional Control: The synthesis of the 12R-LOX enzyme begins with the transcription of its gene, a process governed by various transcription factors. The regulation of the human 12-lipoxygenase gene involves the transcription factor NF-kappa B (NF-κB) nih.gov. Studies have shown that a negative regulatory region containing an NF-κB motif exists in the gene's promoter, suggesting that NF-κB heterodimers (such as p50/p65 and p50/c-Rel) can control the overexpression of the enzyme nih.gov.

Translational Control: Beyond transcription, the amount of 12-LOX protein can also be regulated at the translational level. A long non-coding RNA (lncRNA) known as ALOX12-AS1, which is transcribed from the opposite strand of the ALOX12 gene, can interfere with protein production nih.gov. This lncRNA can bind to the ALOX12 messenger RNA (mRNA), creating a duplex that leads to translational downregulation, reducing the amount of ALOX12 protein without altering the mRNA level nih.gov.

Post-Translational Control: After the enzyme is synthesized, its activity can be modulated by post-translational mechanisms. The activity of lipoxygenases is often dependent on factors like the presence of cofactors or specific cellular localization. For many lipoxygenases, calcium (Ca2+) is a crucial element required for the enzyme to move to the appropriate cellular membrane and become active.

Table 1: Mechanisms Controlling 12R-Lipoxygenase

| Regulatory Level | Controlling Factor | Effect on 12R-LOX |

|---|---|---|

| Transcriptional | NF-kappa B (NF-κB) | Controls gene over-expression nih.gov |

| Translational | ALOX12-AS1 (lncRNA) | Reduces protein synthesis via translational interference nih.gov |

| Post-Translational | Calcium (Ca2+) | Required for enzyme translocation and activation |

Modulation by Cellular Signals and Environmental Cues

The biosynthesis of 12(R)-HETE is highly sensitive to the cellular microenvironment. Various signals, including inflammatory mediators and metabolic stressors, can significantly alter its production rate.

Cytokines: Pro-inflammatory cytokines are potent inducers of the 12-lipoxygenase pathway. In vascular smooth muscle cells, cytokines such as Interleukin-1 (IL-1), Interleukin-4 (IL-4), and Interleukin-8 (IL-8) have been shown to significantly increase 12-HETE levels by inducing the mRNA and protein expression of 12-LOX ahajournals.org. In pancreatic beta cells, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β can reduce insulin (B600854) secretion through a 12-lipoxygenase-dependent mechanism wikipedia.org. Furthermore, 12-HETE itself can amplify inflammation by promoting the expression of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) in adipocytes, creating a potential positive feedback loop nih.gov.

Oxidative Stress: Conditions of oxidative stress, marked by an excess of reactive oxygen species (ROS), are closely linked with increased 12-LOX activity nih.govnih.gov. 12-HETE has been implicated in several pathologies related to oxidative stress nih.gov. The 12-LOX pathway can be activated by oxidative stress and, in turn, contribute to it. For example, 12-HETE can activate the NADPH oxidase (NOX) system, a major source of cellular ROS, thereby propagating a state of oxidative stress tandfonline.comtandfonline.com. This cycle is particularly relevant in the context of diabetic complications tandfonline.comtandfonline.com.

Hyperglycemia: Elevated glucose levels, a hallmark of diabetes, can directly stimulate the production of 12-HETE. High glucose has been shown to increase 12-HETE synthesis in vascular endothelial and smooth muscle cells tandfonline.comdiabetesjournals.org. This increase is associated with the upregulation of vascular endothelial growth factor (VEGF), a key factor in angiogenesis tandfonline.comdiabetesjournals.org. In patients with proliferative diabetic retinopathy, 12-HETE levels are significantly higher in vitreous samples compared to non-diabetic controls, implicating the 12-LOX pathway in the pathology of this disease diabetesjournals.org. Hyperglycemia can trigger the release of arachidonic acid from cell membranes, making it available for conversion into 12-HETE, which then contributes to inflammation and oxidative stress tandfonline.comresearchgate.net.

Table 2: Modulation of 12(R)-HETE Biosynthesis by External Cues

| Modulatory Cue | Effect on 12(R)-HETE Biosynthesis | Key Mediators and Context |

|---|---|---|

| Cytokines | Increased | Pro-inflammatory cytokines (IL-1, IL-4, IL-8, TNF-α) upregulate 12-LOX expression and activity ahajournals.orgwikipedia.org |

| Oxidative Stress | Increased | Associated with increased 12-LOX activity; 12-HETE can activate ROS-producing enzymes (NOX) nih.govnih.govtandfonline.comtandfonline.com |

| Hyperglycemia | Increased | High glucose stimulates arachidonic acid release and its conversion to 12-HETE in vascular cells tandfonline.comdiabetesjournals.org |

Metabolism and Catabolism of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid

Enzymatic Inactivation Pathways

The biological activity of 12(R)-HETE is terminated or altered through enzymatic modifications, primarily involving oxidation. Key enzymes in this process include dehydrogenases and reductases that modify the hydroxyl group at the 12th carbon.

Reductases and Dehydrogenases

A significant inactivation pathway for both 12(R)-HETE and its stereoisomer, 12(S)-HETE, involves their oxidation by a specific dehydrogenase. wikipedia.org In porcine polymorphonuclear leukocytes, a microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase (12-HEDH) converts 12-HETE into its corresponding ketone. wikipedia.orgnih.gov This enzyme does not appear to differentiate significantly between the 12(R) and 12(S) stereoisomers, metabolizing both effectively. nih.gov Similar enzymatic activity has been suggested in tissues like rabbit and cow corneal epithelium and mouse keratinocytes, although the pathway has not been fully detailed in human tissues. wikipedia.org

Conversely, microsomal fractions from various tissues can catalyze the reduction of the oxidized product, 12-oxo-ETE, back to a mixture of 12(S)-HETE and 12(R)-HETE. caymanchem.com For instance, NAD(P)H-dependent reductases in rat liver microsomes can reduce 12-oxo-ETE to 12(R)-HETE. caymanchem.com

Further Oxidation Products (e.g., 12-oxo-ETE)

The primary oxidation product resulting from the action of 12-HEDH on 12(R)-HETE is 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE). wikipedia.orgnih.gov This conversion represents a key step in the catabolism of 12-HETE. nih.gov

Another pathway for the formation of 12-oxo-ETE proceeds directly from the hydroperoxy precursor of 12(R)-HETE, which is 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). The enzyme epidermis-type lipoxygenase 3 (eLOX3) can metabolize 12(R)-HpETE to generate both 12-oxo-ETE and hepoxilins. nih.gov While 12(R)-HpETE is a preferred substrate for this enzyme, it can also act on other hydroperoxy fatty acids, though less efficiently. nih.gov

| Pathway | Precursor | Enzyme | Product | Tissue/Cell Type (Examples) |

|---|---|---|---|---|

| Dehydrogenation | 12(R)-HETE | 12-Hydroxyeicosanoid dehydrogenase (12-HEDH) | 12-oxo-ETE | Porcine Polymorphonuclear Leukocytes, Corneal Epithelium |

| Reduction | 12-oxo-ETE | Carbonyl Reductases | 12(R)-HETE / 12(S)-HETE | Rat Liver Microsomes |

| Oxidation from Hydroperoxide | 12(R)-HpETE | Epidermis-type lipoxygenase 3 (eLOX3) | 12-oxo-ETE | Human Skin Epidermis |

Formation of Downstream Metabolites

Beyond simple inactivation, 12(R)-HETE's precursor, 12(R)-HpETE, serves as a branch point for the synthesis of a variety of complex downstream metabolites, including trihydroxy and epoxy-alcohol derivatives.

Trihydroxy Eicosatetraenoic Acids (THETEs) (e.g., 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid)

In human skin epidermis, a specific pathway leads to the formation of a trihydroxy eicosatetraenoic acid (THETE). This process begins with the metabolism of 12(R)-HpETE by the enzyme eLOX3. wikipedia.org The initial product is an epoxy-alcohol, 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid (a hepoxilin A3 isomer). wikipedia.org This intermediate is subsequently hydrolyzed by the enzyme soluble epoxide hydrolase 2 (sEH) to form the stable triol, 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid. wikipedia.org This THETE can also be formed through the spontaneous, non-enzymatic decomposition of its hepoxilin precursor. wikipedia.org

Epoxy-Alcohol Derivatives (e.g., hepoxilins from 12(R)-HpETE)

Hepoxilins are a class of bioactive epoxy-alcohol metabolites. The precursor for the 12-series hepoxilins is 12-HpETE. nih.govnih.gov While enzymatic formation of hepoxilins in many tissues, such as the rat pineal gland, selectively utilizes the 12(S)-HpETE isomer, the 12(R)-HpETE isomer can also be converted. nih.govnih.gov

In the human epidermis, the enzyme eLOX3 acts on 12(R)-HpETE to produce a specific hepoxilin, 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid (also known as 8R-hydroxy-11R,12R-epoxy-hepoxilin A3). wikipedia.org Additionally, 12(R)-HpETE can decompose non-enzymatically to a mixture of different hepoxilin and trihydroxy-eicosatetraenoic acid isomers. wikipedia.org

Other Metabolites (e.g., 8(R)-hydroxyhexadecatrienoic acid)

12(R)-HETE can also be catabolized through peroxisomal beta-oxidation, a process that shortens the fatty acid chain. In cultured human umbilical vein smooth muscle cells, 12-HETE is converted to several metabolites, the most prominent being 8-hydroxyhexadecatrienoic acid. nih.gov Studies using 12(S)-HETE in rat aortic smooth muscle cells and rabbit cornea have also identified the formation of 8-hydroxy-16:3 metabolites, suggesting this is a common catabolic route for 12-HETEs in vascular and corneal tissues. nih.govnih.gov This process involves the removal of two-carbon units from the carboxylic acid end of the molecule. The formation of these shorter-chain fatty acids was not inhibited by mitochondrial beta-oxidation inhibitors, pointing towards a peroxisomal pathway. nih.gov

| Metabolite Class | Precursor | Key Enzyme(s) | Product Example | Tissue/Cell Type (Examples) |

|---|---|---|---|---|

| Trihydroxy Eicosatetraenoic Acids (THETEs) | 12(R)-HpETE | eLOX3, soluble Epoxide Hydrolase (sEH) | 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid | Human Skin Epidermis |

| Epoxy-Alcohol Derivatives (Hepoxilins) | 12(R)-HpETE | eLOX3 | 8R-hydroxy-11R,12R-epoxy-hepoxilin A3 | Human Skin Epidermis |

| Beta-Oxidation Products | 12(R)-HETE | Peroxisomal enzymes | 8(R)-hydroxyhexadecatrienoic acid | Vascular Smooth Muscle Cells, Corneal Tissue |

Mechanisms of Metabolite Sequestration and Release (e.g., acylation into phospholipids)

The biological activity of 12(R)-Hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETE) is tightly regulated within the cellular environment. A key aspect of this regulation involves its sequestration into and subsequent release from cellular phospholipids (B1166683). This process effectively serves as a mechanism to store and inactivate the metabolite, with the potential for its rapid mobilization upon specific cellular stimuli.

The incorporation of 12(R)-HETE into the phospholipid bilayer is a significant pathway for its intracellular accumulation and is considered a primary mechanism of sequestration. This process involves the esterification of the free 12(R)-HETE molecule into the sn-2 position of membrane phospholipids, replacing arachidonic acid. This acylation reaction renders the molecule inactive, preventing it from interacting with its receptors or downstream signaling targets. wikipedia.org

Research has shown that, similar to its stereoisomer 12(S)-HETE, 12(R)-HETE is incorporated into various phospholipid species. The primary classes of phospholipids involved in this sequestration are phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov This incorporation is not a random event but rather a specific enzymatic process.

The release of 12(R)-HETE from its phospholipid stores is a critical step in initiating its biological effects. This release is catalyzed by the enzymatic hydrolysis of the ester bond at the sn-2 position of the phospholipid molecule. This process is primarily mediated by phospholipase A₂ (PLA₂) enzymes. nih.gov Specifically, cytosolic phospholipase A₂ (cPLA₂) is known to be selective for the hydrolysis of phospholipids containing arachidonic acid and can also hydrolyze phospholipids containing HETEs at this position. nih.govpnas.org The activation of PLA₂ and the subsequent release of 12(R)-HETE can be triggered by various cellular stimuli, leading to a rapid increase in the intracellular concentration of the free, active metabolite. wikipedia.org

The sequestration and release of 12(R)-HETE are thus tightly controlled enzymatic processes that play a crucial role in modulating its signaling functions within the cell.

Interactive Data Tables

Below are interactive tables detailing the enzymes involved in the sequestration and release of 12(R)-HETE and the types of phospholipids into which it is incorporated.

Table 1: Enzymes in 12(R)-HETE Sequestration and Release

| Process | Enzyme Family | Specific Enzyme (Postulated) | Function |

| Sequestration | Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase | Activates 12(R)-HETE to 12(R)-HETE-CoA |

| Lysophospholipid Acyltransferase | Lysophosphatidylcholine acyltransferase | Esterifies 12(R)-HETE-CoA into lysophosphatidylcholine | |

| Release | Phospholipase A₂ | Cytosolic phospholipase A₂ (cPLA₂) | Hydrolyzes the sn-2 ester bond of phospholipids to release free 12(R)-HETE |

Table 2: Phospholipid Species Involved in 12(R)-HETE Sequestration

| Phospholipid Class | Abbreviation | Significance |

| Phosphatidylcholine | PC | A major class of phospholipids in which 12(R)-HETE is stored. nih.gov |

| Phosphatidylethanolamine | PE | Another significant phospholipid class for 12(R)-HETE sequestration. nih.gov |

Molecular Mechanisms of Action of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid

Receptor-Mediated Signaling

12(R)-Hydroxy-5,8,14-eicosatrienoic acid, an eicosanoid derived from the metabolism of arachidonic acid, exerts its biological effects by interacting with several distinct receptor systems. wikipedia.org Its actions are primarily mediated through G protein-coupled receptors (GPCRs) and the modulation of nuclear receptor pathways. The stereochemistry of the hydroxyl group at the 12th carbon is critical, leading to significant differences in receptor affinity and functional activity compared to its stereoisomer, 12(S)-HETE. nih.gov

12(R)-HETE has been shown to interact with multiple GPCRs, including the thromboxane (B8750289) A2 receptor and the leukotriene B4 receptor 2, often acting as a modulator of their signaling.

12(R)-HETE functions as a competitive antagonist at the thromboxane A2 (TP) receptor. wikipedia.orgnih.gov Studies have demonstrated that both 12(R)-HETE and its 12(S) isomer can inhibit the binding of TP receptor agonists. wikipedia.orgnih.gov In functional assays using mouse mesenteric arteries pre-constricted with a thromboxane mimetic, U46619, 12(R)-HETE induced relaxation, confirming its inhibitory role at this receptor. nih.gov Pretreatment with 12(R)-HETE was shown to inhibit vasoconstriction caused by U46619. nih.gov Radioligand binding studies further clarified this interaction, showing that 12(R)-HETE displaces the TP receptor antagonist [3H]SQ29548 from mouse platelets with significant potency. nih.gov

12(R)-HETE is recognized as a ligand for the low-affinity leukotriene B4 receptor, BLT2. wikipedia.orgnih.gov The BLT2 receptor is known for its broad ligand specificity, binding various eicosanoids beyond leukotriene B4. semanticscholar.org Research has shown that BLT2 mediates cellular responses to both 12(R)-HETE and 12(S)-HETE. wikipedia.org Specifically, 12(R)-HETE can induce significant cell migration in cells engineered to express the BLT2 receptor, indicating that it acts as an agonist that transduces intracellular signals through this receptor. semanticscholar.org

The biological activities of 12(R)-HETE are stereospecific, differing significantly from those of 12(S)-HETE. At the thromboxane A2 (TP) receptor, 12(R)-HETE is a more potent antagonist than 12(S)-HETE. nih.gov In relaxing pre-constricted mouse arteries, 12(R)-HETE demonstrated greater maximal relaxation than the 12(S) isomer. nih.gov This is supported by binding assay data where 12(R)-HETE displayed a higher affinity for the TP receptor. nih.gov

Conversely, the G protein-coupled receptor GPR31, which is a high-affinity receptor for 12(S)-HETE, does not bind 12(R)-HETE. wikipedia.org This highlights a key point of divergence in the signaling pathways of the two isomers. While both isomers interact with the BLT2 receptor, studies in specific contexts, such as neuroprotection against glutamate (B1630785) toxicity, have found that 12(S)-HETE is protective while 12(R)-HETE offers no protection, further underscoring their distinct and stereostructurally selective roles. nih.gov

Interactive Data Table: Comparative Receptor Binding of HETE Isomers

| Compound | Receptor | Action | IC50 (µM) | Species | Reference |

| 12(R)-HETE | TP Receptor | Antagonist | 0.32 | Mouse | nih.gov |

| 12(S)-HETE | TP Receptor | Antagonist | 1.73 | Mouse | nih.gov |

| 12(S)-HETE | TP Receptor | Antagonist | ~8 | Human | nih.gov |

| 12(S)-HETE | GPR31 | Agonist | Kd = 4.8 nM | Human | wikipedia.org |

| 12(R)-HETE | GPR31 | No Binding | N/A | Human | wikipedia.org |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: Dissociation constant, a measure of binding affinity.

Beyond cell surface receptors, 12(R)-HETE has been identified as a potent, albeit indirect, modulator of the Aryl Hydrocarbon Receptor (AHR) pathway. nih.gov The AHR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. wikipedia.org

Research demonstrates that 12(R)-HETE activates AHR-mediated transcription at high nanomolar concentrations in human cell lines. nih.gov However, electrophoretic mobility shift and ligand competition binding assays have shown that 12(R)-HETE does not bind directly to the AHR. nih.gov This suggests that 12(R)-HETE's ability to activate the AHR pathway may be mediated by one of its metabolites acting as a direct ligand, or through another indirect mechanism. This activation appears to be specific, as other structurally similar HETE isomers failed to produce significant AHR activation. nih.gov The ability of 12(R)-HETE to activate AHR target genes is dependent on the presence of the receptor itself. nih.gov

Interaction with G Protein-Coupled Receptors (GPCRs)

Intracellular Signaling Cascades Activated by 12(R)-HETE

The activation of receptors by 12(R)-HETE initiates downstream intracellular signaling cascades that mediate its physiological effects. The specific pathways activated are dependent on the receptor and cell type involved.

Interaction of HETE isomers with their respective GPCRs can lead to the activation of various signaling programs. For instance, the activation of the BLT2 receptor by its ligands is known to induce chemotaxis and calcium mobilization. semanticscholar.orgnih.gov In the case of 12(S)-HETE acting on its specific receptor, GPR31, signaling proceeds through a Gαi/o protein, leading to the activation of the MEK/ERK and NF-κB pathways. nih.govtandfonline.com While these specific cascades are well-documented for the S-isomer, the pathways downstream of 12(R)-HETE are less defined but are initiated by its interaction with TP and BLT2 receptors. For example, its antagonistic action at the TP receptor in blood vessels leads to vasorelaxation, opposing the typical calcium-mobilizing, pro-constrictive signals of TP receptor agonists. nih.gov

Furthermore, the activation of the AHR pathway by 12(R)-HETE leads to the translocation of the AHR to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). wikipedia.org This complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), to regulate the transcription of target genes, such as those encoding for cytochrome P450 enzymes. nih.govwikipedia.org

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, MEK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that translate extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. youtube.comyoutube.com These pathways typically involve a three-tiered kinase system: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK, p38). youtube.comnih.gov

Research indicates a clear stereochemical preference in the activation of MAPK pathways by 12-HETE isomers. Studies on vascular smooth muscle cells (VSMCs) have shown that while 12(S)-HETE stimulates MAPK activity, 12(R)-HETE does not produce the same effect. nih.gov Specifically, 12(S)-HETE has been demonstrated to promote the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and p38 MAPK. nih.gov In contrast, the activation of p38 MAPK and its downstream target, CREB, is stimulated by 12(S)-HETE but not by 12(R)-HETE. researchgate.net The activation of the MEK/ERK pathway, which is upstream of ERK1/2, is also attributed to the 12(S) isomer, which can lead to cell proliferation in certain cancer cell lines. nih.govwikipedia.org This suggests that the 12(R) enantiomer is significantly less potent or inactive in engaging the canonical ERK and p38 MAPK signaling cascades compared to its 12(S) counterpart.

Activation of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov The activation of NF-κB is a documented effect of 12-HETE, contributing to its role in pathological processes like cancer and inflammation. nih.govmedchemexpress.com Research has shown that 12-HETE can promote the activation and subsequent nuclear translocation of NF-κB. medchemexpress.com This activation can be mediated through various upstream effectors, including the G protein-coupled receptor GPR31 and the integrin-linked kinase (ILK) pathway. nih.govmedchemexpress.comnih.gov However, the majority of this research specifies the 12(S) isomer as the active agent. wikipedia.orgnih.gov For instance, in prostate cancer cells, the GPR31 receptor mediates the action of 12(S)-HETE in activating the NF-κB pathway. wikipedia.org While the broader term "12-HETE" is sometimes used, specific evidence detailing the direct role of 12(R)-HETE in activating the NF-κB pathway is less defined in the current literature.

Regulation of Akt and IRS-1 Signaling

The Akt (also known as Protein Kinase B) and Insulin (B600854) Receptor Substrate-1 (IRS-1) signaling pathway is fundamental to regulating metabolism, cell growth, and survival. youtube.com Serine/threonine phosphorylation of IRS-1 is often a point of negative regulation in the insulin signaling cascade. cncb.ac.cn The Gβγ subunits of G protein-coupled receptors (GPCRs), such as the 12(S)-HETE receptor GPR31, are known to be capable of influencing the PI3K/Akt signaling pathway. nih.gov In pulmonary artery endothelial cells, 12(S)-HETE has been shown to promote cell survival through the activation of a phosphatidylinositol 3-kinase (PI3K)/Akt-dependent pathway. nih.gov Conversely, other eicosanoids like 20-HETE have been shown to interfere with insulin signaling by decreasing the phosphorylation of the insulin receptor and increasing inhibitory phosphorylation of IRS-1. elsevierpure.com Specific data on the direct regulatory effects of 12(R)-HETE on Akt and IRS-1 signaling remain limited, with most evidence pointing towards the pro-survival signaling role of the 12(S) isomer.

Protein Kinase C (PKC) Dependence of Cellular Effects

Protein Kinase C (PKC) represents a family of kinases involved in controlling the function of other proteins through phosphorylation, playing roles in a variety of cellular processes including proliferation, differentiation, and apoptosis. nih.gov The activation of PKC is a recognized mechanism for 12-HETE-mediated effects. For example, 12(S)-HETE, along with 15(S)-HPETE, is involved in stimulating monocyte binding in the vasculature through the activation of PKC and various cellular adhesion molecules. nih.gov Previous reports also identified PKC activation as a key signaling cascade that can lead to the phosphorylation and inhibition of Ca2+-activated K+ channels. nih.gov As with other pathways, these effects are predominantly linked to the 12(S) isomer, and the specific dependence of 12(R)-HETE's cellular effects on PKC activation requires further investigation.

Modulation of Reactive Oxygen Species (ROS) Generation (e.g., NADPH oxidase activation)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling or, at high levels, cause oxidative stress and cellular damage. nih.gov A significant mechanism of 12-HETE action involves the modulation of ROS. nih.gov It has been shown to activate NADPH oxidase, a key enzyme responsible for generating ROS. tandfonline.com Specifically, 12-HETE can lead to the activation of NADPH oxidase-1 (NOX-1), which promotes oxidative stress in various cell types, including pancreatic islets. nih.gov This activation of the NOX system and subsequent ROS generation can trigger inflammation and other pathological changes. tandfonline.com In some contexts, 12(S)-HETE activates platelet NADPH oxidase, resulting in superoxide (B77818) generation. nih.gov While the general mechanism is established for 12-HETE, the precise contribution and potency of the 12(R) isomer in activating NADPH oxidase compared to the 12(S) isomer are not always clearly distinguished.

Calcium Homeostasis Regulation (e.g., modulation of voltage-gated calcium channels, calcium influx)

Calcium homeostasis, the regulation of calcium ion concentration in the cytoplasm, is critical for a vast array of cellular functions. youtube.com The 12-HETE isomers exhibit distinct and stereospecific effects on calcium regulation. In neuronal cells, 12(S)-HETE can protect against excitotoxicity by attenuating calcium influx through voltage-gated calcium channels. nih.gov This protective effect is mediated via a G-protein-coupled receptor and involves the inactivation of N- and L-type calcium channels. nih.gov In stark contrast, the 12(R)-HETE isomer offers no such protection, demonstrating a clear stereostructural selectivity for this mechanism. nih.gov The disruption of calcium homeostasis is considered a critical step in initiating certain pathological signaling pathways. tandfonline.com

Effects on Gene Expression and Transcriptional Regulation

The activation of signaling pathways like MAPK and NF-κB ultimately converges on the regulation of gene expression. These pathways activate transcription factors that bind to DNA and control the transcription of specific genes, thereby altering cellular function. nih.gov The effects of 12-HETE on gene expression are largely a downstream consequence of the signaling cascades it initiates.

For instance, the activation of the NF-κB pathway by 12(S)-HETE leads to the expression of genes involved in inflammation, cell survival, and proliferation. wikipedia.orgnih.gov In lymph-endothelial cells, 12(S)-HETE has been shown to induce the expression of SRY-related HMG-box 18 (SOX18) and prospero homeobox protein 1 (PROX1), two transcription factors that are potent influencers of endothelial cell development. nih.gov Furthermore, 12-HETE has been reported to induce the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, while inhibiting the expression of the anti-angiogenic Pigment Epithelium-Derived Factor (PEDF). tandfonline.com Given that the activation of upstream signaling pathways is highly stereospecific, it is likely that the resulting effects on gene expression also differ significantly between the 12(R) and 12(S) isomers, although much of the existing research has focused on the latter.

Interactive Data Table: Summary of Molecular Mechanisms

This table summarizes the known effects of 12(R)-HETE on various signaling pathways, with comparative notes on the 12(S) isomer.

| Pathway/Mechanism | Effect of 12(R)-HETE | Comparative Effect of 12(S)-HETE | Key Cellular Outcome | References |

| MAPK (ERK1/2, p38) | No significant activation observed. | Potent activator of ERK1/2 and p38 phosphorylation. | Cell proliferation, stress response, inflammation. | nih.govnih.govresearchgate.net |

| NF-κB Pathway | Role not clearly defined. | Activates the pathway, often via GPR31 or ILK. | Inflammation, cell survival, immune response. | wikipedia.orgmedchemexpress.comnih.gov |

| Akt/IRS-1 Signaling | Role not clearly defined. | Activates PI3K/Akt pathway, promoting cell survival. | Cell survival, metabolism, growth. | nih.gov |

| Protein Kinase C (PKC) | Role not clearly defined. | Activates PKC, mediating inflammatory cell adhesion. | Inflammation, cell signaling. | nih.govnih.gov |

| ROS Generation | Implicated in general 12-HETE-induced ROS. | Activates NADPH oxidase to generate ROS. | Oxidative stress, inflammation. | nih.govtandfonline.comnih.gov |

| Calcium Homeostasis | No protective effect against calcium influx. | Attenuates calcium influx via N- and L-type channels. | Neuronal protection, signal transduction. | nih.gov |

| Gene Expression | Downstream effects are inferred to be minimal due to lack of upstream pathway activation. | Induces expression of genes like VEGF, SOX18, PROX1. | Angiogenesis, endothelial development. | nih.govtandfonline.com |

Induction/Repression of Inflammatory Mediators

12(R)-HETE demonstrates complex, context-dependent effects on inflammation. While its enantiomer, 12(S)-HETE, is more commonly characterized as a pro-inflammatory mediator, 12(R)-HETE also participates in inflammatory signaling. wikipedia.orgtandfonline.com

Research indicates that HETEs can trigger the secretion of pro-inflammatory cytokines. In retinal Müller cells, 12-HETE has been shown to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This process is linked to the activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov Furthermore, intravitreal injection of 12-HETE in mice leads to an increase in the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for the recruitment of immune cells to sites of inflammation. nih.govnih.gov

| Mediator/Pathway | Effect | Cell/Model System | Reference |

|---|---|---|---|

| TNF-α | Induction of secretion | Rat Müller Cells | nih.gov |

| IL-6 | Induction of secretion | Rat Müller Cells | nih.gov |

| NF-κB | Activation | Rat Müller Cells | nih.gov |

| VCAM-1 | Increased expression | Mouse model (in vivo) | nih.govnih.gov |

| ICAM-1 | Increased expression | Mouse model (in vivo) | nih.govnih.gov |

| Pyresis (Fever) | Decrease (Antipyretic effect) | Rat model (in vivo) | caymanchem.com |

Regulation of Growth Factors (e.g., VEGF, PEDF)

12(R)-HETE is involved in the critical balance between pro-angiogenic and anti-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF) and Pigment Epithelium-Derived Factor (PEDF). tandfonline.com Angiogenesis, the formation of new blood vessels, is tightly controlled, and its dysregulation is a hallmark of various diseases. nih.gov

Studies have shown that 12-HETE can disrupt the balance between VEGF and PEDF, promoting angiogenesis. tandfonline.com Specifically, 12-HETE induces the expression of the potent pro-angiogenic factor VEGF while inhibiting the expression of the anti-angiogenic factor PEDF in rat Müller cells and murine primary astrocytes. tandfonline.com This shift towards a pro-angiogenic state is a key mechanism in pathological neovascularization. For example, intravitreal injection of 12-HETE in mice resulted in pre-retinal neovascularization. nih.govnih.gov The pro-angiogenic effects of HETEs can be counteracted by PEDF, which has been shown to ameliorate the vascular leakage and neovascularization induced by 12-HETE. nih.govnih.gov

Modulation of Enzyme Activities (e.g., Na+/K+-ATPase inhibition)

A primary and well-documented molecular action of 12(R)-HETE is its potent and specific inhibition of the Na+/K+-ATPase enzyme. nih.govpnas.org This enzyme, also known as the sodium-potassium pump, is essential for maintaining cellular membrane potential and transport processes in numerous tissues.

12(R)-HETE, a cytochrome P450-dependent metabolite of arachidonic acid found in the cornea, inhibits partially purified Na+/K+-ATPase from the corneal epithelium in a dose-dependent manner, with an ID50 (half-maximal inhibitory concentration) of approximately 50 nM. pnas.org This inhibitory action is highly specific to the 12(R) enantiomer. pnas.org Molecular modeling studies suggest that 12(R)-HETE does not bind directly to the Na+/K+-ATPase enzyme itself. Instead, it is proposed that 12(R)-HETE, particularly when complexed with calcium, binds favorably to plasma membrane lipids like phosphatidylcholine. nih.gov This interaction may facilitate the transport of calcium into the cell, which then inhibits the Na+/K+-ATPase at its sodium-binding site. nih.gov The inhibition of this pump in the eye is believed to play a role in lowering intraocular pressure. nih.govpnas.org

Stereospecificity in Molecular Interactions: 12(R) vs 12(S) Enantiomer Effects

The biological activities of HETEs are markedly dependent on their stereochemistry. The differential effects of the 12(R) and 12(S) enantiomers highlight the precise nature of their molecular interactions.

Na+/K+-ATPase Inhibition: The most striking example of stereospecificity is the inhibition of Na+/K+-ATPase. 12(R)-HETE is a potent inhibitor of this enzyme, whereas the 12(S)-HETE isomer has no significant inhibitory effect. nih.govpnas.org Molecular modeling confirms that the binding energies and steric fit of 12(S)-HETE with membrane lipids are less favorable compared to 12(R)-HETE. nih.gov

Intraocular Pressure: Reflecting its specific enzyme inhibition, topically applied 12(R)-HETE significantly lowers intraocular pressure in rabbits. In contrast, 12(S)-HETE has no effect on intraocular pressure at comparable doses. nih.gov

Receptor Binding: Both enantiomers can interact with various receptors, but sometimes with different affinities or outcomes. For instance, both 12(S)-HETE and 12(R)-HETE can bind to the leukotriene B4 receptor 2 (BLT2) and act as competitive antagonists at the thromboxane receptor. wikipedia.orgnih.gov However, the GPR31 receptor is considered a specific high-affinity receptor for 12(S)-HETE. nih.govnih.gov

Inflammation and Cell Growth: While both isomers are implicated in inflammation, 12(S)-HETE is more consistently described as a potent pro-inflammatory and pro-proliferative agent, particularly in cancer biology. wikipedia.orgtandfonline.com For example, 12(S)-HETE, but not 12(R)-HETE, was found to mimic cytokine-induced reduction of insulin secretion in pancreatic cells. wikipedia.org

| Biological Target/Effect | 12(R)-HETE | 12(S)-HETE | Reference |

|---|---|---|---|

| Na+/K+-ATPase Inhibition | Potent Inhibitor | No significant effect | nih.govpnas.org |

| Lowering Intraocular Pressure | Effective | No effect | nih.gov |

| Insulin Secretion | Less potent effect | Reduces secretion | wikipedia.org |

| Binding to BLT2 Receptor | Binds | Binds | wikipedia.org |

| Binding to Thromboxane Receptor | Competitive antagonist | Competitive antagonist | wikipedia.orgnih.gov |

| Binding to GPR31 Receptor | Low affinity | High affinity | nih.govnih.gov |

Biological Roles and Physiological Functions of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid in Experimental Models

Involvement in Inflammation and Immune Responses

12(R)-HETE is an active lipid mediator implicated in various inflammatory processes. Its effects are often cell-type specific and can differ significantly from its 12(S) counterpart. The pro-inflammatory actions of 12(R)-HETE may be mediated through the leukotriene B4 receptor 2 (BLT2). medchemexpress.com

Leukocyte Chemotaxis and Migration (e.g., neutrophils, polymorphonuclear leukocytes)

12(R)-HETE has been identified as a chemoattractant for specific leukocyte populations, playing a role in guiding these immune cells to sites of inflammation.

Neutrophil Chemotaxis: Experimental models have shown that 12(R)-HETE stimulates the directed migration, or chemotaxis, of neutrophils from humans, rats, and rabbits. medchemexpress.com It is considered a potent, pro-inflammatory chemoattractant for these cells. medchemexpress.com

Polymorphonuclear Leukocyte (PMN) Aggregation: Racemic mixtures of 12-HETE, which contain both the (R) and (S) isomers, have been shown to induce the aggregation of isolated human neutrophils. researchgate.net

The mechanism for this chemotactic activity may involve the BLT2 receptor, which is known to mediate cellular responses to 12(R)-HETE. medchemexpress.com

Regulation of Cellular Adhesion Molecules and Cell-Cell Interactions (e.g., monocyte-endothelial cell binding)

The role of 12(R)-HETE in mediating the adhesion of immune cells to the vascular endothelium—a critical step in the inflammatory cascade—is complex, with some studies showing conflicting results compared to its stereoisomer.

Monocyte-Endothelial Cell Binding: While racemic mixtures of 12-HETEs have been reported to stimulate the binding of human monocytes to vascular epithelial cells, studies differentiating the isomers have yielded different results. medchemexpress.com One study on human aortic endothelial cells (HAECs) found that, unlike the 12(S) isomer, 12(R)-HETE did not induce monocyte adhesion. biorxiv.org

Integrin Expression: Research on rat aortic endothelial cells demonstrated that 12(S)-HETE induced a dose-dependent increase in the surface expression of αvβ3 integrins, a key adhesion receptor. However, 12(R)-HETE did not produce this effect, highlighting a clear stereospecific difference in the regulation of this particular adhesion molecule. ethernet.edu.et

These findings suggest that the pro-adhesive effects often attributed to 12-HETE may be primarily driven by the 12(S) isomer, with 12(R)-HETE playing a lesser or negligible role in specific contexts of monocyte-endothelial interaction and integrin expression.

| Biological Process | Experimental Model | Observed Effect of 12(R)-HETE | Reference |

|---|---|---|---|

| Neutrophil Chemotaxis | Human, rat, and rabbit neutrophils | Stimulates directed migration. | medchemexpress.com |

| Neutrophil Aggregation | Isolated human neutrophils | Induces aggregation (as part of a racemic mixture). | researchgate.net |

| Monocyte-Endothelial Adhesion | Human aortic endothelial cells (HAECs) | No induction of monocyte adhesion observed, in contrast to 12(S)-HETE. | biorxiv.org |

| Integrin αvβ3 Expression | Rat aortic endothelial cells | No increase in surface expression, in contrast to 12(S)-HETE. | ethernet.edu.et |

Modulation of Cytokine and Chemokine Production

12(R)-HETE exhibits complex, context-dependent effects on the production of cytokines and chemokines, with some studies suggesting a pro-inflammatory role while others indicate potential anti-inflammatory or regulatory functions.

Pro-inflammatory Effects: In some contexts, 12(R)-HETE is associated with enhancing the release of pro-inflammatory cytokines from neutrophils. medchemexpress.com

Stereoselective Effects: In a human monocytic (THP-1) cell line, the induction of Tumor Necrosis Factor-alpha (TNF-α) was found to be stereoselective, with 12(S)-HETE being a more potent stimulus than 12(R)-HETE. nih.gov

Specific Cytokine Induction: A recent study identified 12(R)-HETE as an endogenous ligand for the nuclear receptor Nur77 in the intestine. In this model, 12(R)-HETE treatment promoted the production of Interferon-gamma (IFN-γ) from a subset of innate lymphoid cells (ILC3s). biorxiv.org Notably, the 12(S)-HETE isomer did not alter cytokine production in this system. biorxiv.org

Anti-Inflammatory Potential: In contrast, other research has pointed to an anti-inflammatory role. 12(R)-HETE was found to have antipyretic (fever-reducing) properties in rats, an effect often associated with the suppression of inflammatory mediators like prostaglandins (B1171923). physiology.org This study suggested that 12(R)-HETE might interfere with the action of PGE2 or suppress cyclooxygenase enzymes. physiology.org Furthermore, studies on the regulation of Interleukin-6 (IL-6) indicated that inhibitors of cytochrome P-450 (which can produce 12(R)-HETE) augmented IL-6 levels, suggesting a potential role for 12(R)-HETE in suppressing the production of this cytokine. physiology.org

Contribution to Oxidative Stress Responses

While 12-HETE in general is linked to the promotion of oxidative stress, evidence suggests that the 12(R) and 12(S) isomers can have different impacts.

General Effects of 12-HETE: Intracellular generation of 12-HETE is known to promote oxidative stress, partly by activating NADPH oxidase-1 (NOX-1) to generate reactive oxygen species (ROS). nih.govbiorxiv.org

Isomer-Specific Effects: In a model of pancreatic beta-cell dysfunction, the toxic effects of cytokines, which involved the production of ROS, were mimicked by 12(S)-HETE but not by 12(R)-HETE. medchemexpress.com This indicates that in certain cellular environments, 12(S)-HETE is the primary contributor to oxidative stress, while 12(R)-HETE is significantly less potent in this regard. medchemexpress.com

Role in Vascular Biology and Angiogenesis

12(R)-HETE has distinct effects on the vasculature, influencing blood vessel tone. Its role in angiogenesis (the formation of new blood vessels), however, is less clear compared to its S-isomer.

Regulation of Vascular Tone and Vasoconstriction/Vasodilation (e.g., in renal arteries, mesenteric arteries)

The effect of 12(R)-HETE on vascular tone is highly dependent on the specific vascular bed and animal model studied, exhibiting both vasoconstrictor and vasodilator properties.

Vasoconstriction: In isolated dog renal arteries, 12(R)-HETE was found to be a vasoconstrictor. medchemexpress.com

Vasodilation (Vasorelaxation): In contrast, studies using mouse mesenteric arteries showed that 12(R)-HETE caused potent vasorelaxation. medchemexpress.com This effect was observed in arteries pre-constricted with a thromboxane (B8750289) A2 mimetic. The mechanism appears to be the competitive antagonism of the thromboxane A2 (TP) receptor. medchemexpress.comnih.gov In this model, 12(R)-HETE was a more potent vasodilator than its 12(S) counterpart. medchemexpress.com

| Vascular Bed | Experimental Model | Observed Effect of 12(R)-HETE | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Renal Artery | Dog | Vasoconstriction | Not specified | medchemexpress.com |

| Mesenteric Artery | Mouse | Vasodilation (Relaxation) | Competitive antagonism of the Thromboxane A2 (TP) receptor. | medchemexpress.comnih.gov |

Angiogenesis

The formation of new blood vessels, or angiogenesis, is a critical process in both health and disease. While the 12-lipoxygenase pathway has been implicated, research has predominantly focused on the 12(S) isomer.

Role of 12(S)-HETE: Studies have shown that 12(S)-HETE can promote angiogenesis. For instance, it induces the expression of Vascular Endothelial Growth Factor (VEGF), a key protein that stimulates the formation of microvasculature. medchemexpress.comnih.gov Inhibition of 12-lipoxygenase has been shown to reduce endothelial cell proliferation and migration stimulated by growth factors like VEGF.

Role of 12(R)-HETE: Currently, there is a lack of direct evidence from the searched articles detailing a specific role for 12(R)-HETE in angiogenesis. The literature suggests that the pro-angiogenic effects of 12-HETE are primarily attributed to the 12(S) isomer.

Impact on Endothelial Cell Function and Barrier Integrity

The compound 12(R)-Hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETE), along with its stereoisomer 12(S)-HETE, can influence vascular endothelial cells, which are critical to the function and integrity of blood vessels. While much of the research has focused on the 12(S) enantiomer, some studies indicate that both forms can act as competitive antagonists of the thromboxane receptor. wikipedia.orgnih.gov This action can lead to the relaxation of mouse mesenteric arteries that have been pre-constricted. wikipedia.org In the context of diabetes, a major metabolite of arachidonic acid, 12(S)-HETE, has been shown to impair vascular endothelial permeability. nih.gov It achieves this by altering the phosphorylation of proteins in adherens junctions, which are crucial for maintaining the endothelial barrier. nih.gov High glucose conditions, characteristic of diabetes, stimulate the production of 12-HETE in vascular endothelial cells. tandfonline.com This increase in 12-HETE is linked to endothelial dysfunction. nih.gov Specifically, 12(S)-HETE has been found to mediate this dysfunction by activating the intracellular cation channel TRPV1 in endothelial cells, leading to mitochondrial calcium influx and mitochondrial dysfunction. nih.gov In pulmonary artery endothelial cells, 12(S)-HETE promotes cell survival through the activation of a phosphatidylinositol 3-kinase (PI3K)/Akt-dependent pathway. nih.gov While direct studies on 12(R)-HETE's effect on barrier integrity are less common, its role as a thromboxane receptor antagonist suggests a potential influence on vascular tone and endothelial function. wikipedia.orgnih.gov

Table 1: Effects of 12-HETE Stereoisomers on Endothelial Cells

| Compound | Model System | Observed Effect | Citation |

|---|---|---|---|

| 12(R)-HETE & 12(S)-HETE | Mouse mesenteric arteries | Act as competitive antagonists of the thromboxane receptor, promoting relaxation. | wikipedia.orgnih.gov |

| 12(S)-HETE | Human umbilical vein endothelial cells (HUVECs) in high-glucose | Impairs vascular endothelial permeability by altering adherens junction phosphorylation. | nih.gov |

| 12(S)-HETE | Endothelial cells from diabetic mice | Mediates endothelial dysfunction by activating intracellular TRPV1, leading to mitochondrial dysfunction. | nih.gov |

| 12(S)-HETE | Pulmonary artery endothelial cells | Promotes cell survival via the PI3K/Akt pathway. | nih.gov |

| 12-HETE (general) | Vascular endothelial cells in high-glucose | Production is increased, leading to upregulation of Vascular Endothelial Growth Factor (VEGF). | tandfonline.com |

Involvement in Angiogenic Processes (e.g., retinal angiogenesis)

The 12-lipoxygenase (12-LOX) pathway and its product, 12-HETE, are significantly implicated in angiogenesis, the formation of new blood vessels. This is particularly evident in the context of pathological retinal angiogenesis, a hallmark of diseases like diabetic retinopathy. tandfonline.comnih.gov In experimental models of diabetic retinopathy and oxygen-induced retinopathy, retinal levels of 12-HETE are significantly increased. nih.govnih.gov This elevated 12-HETE can freely cross the blood-retina barrier, where it induces oxidative stress and inflammation, key drivers of angiogenesis. nih.gov

Research shows that 12-HETE upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a critical factor in pathogenic neovascularization. tandfonline.com In studies using rat Müller cells and murine primary astrocytes, 12-HETE induced the expression of VEGF while inhibiting the expression of pigment epithelium-derived factor (PEDF), an anti-angiogenic factor, thereby disrupting the balance between pro- and anti-angiogenic signals. tandfonline.com Furthermore, intravitreal injection of 12-HETE in mouse models has been shown to induce both retinal neovascularization and vascular leakage. nih.gov The inhibition of 12-LOX, either pharmacologically or through genetic deletion, has been demonstrated to reduce VEGF expression and ameliorate retinal neovascularization. tandfonline.comnih.gov These findings underscore the critical role of the 12-LOX/12-HETE pathway in promoting abnormal blood vessel growth in the retina. tandfonline.comresearchgate.net

Table 2: Research Findings on 12-HETE and Angiogenesis

| Finding | Model System | Implication | Citation |

|---|---|---|---|

| Increased 12-HETE levels | Diabetic and oxygen-induced retinopathy mouse models | Correlates with pathological retinal angiogenesis. | nih.govnih.gov |

| Upregulation of VEGF | Vascular endothelial and smooth muscle cells | 12-HETE promotes the expression of a key angiogenic factor. | tandfonline.com |

| Disruption of angiogenic balance | Rat Müller cells and murine primary astrocytes | 12-HETE increases pro-angiogenic VEGF and decreases anti-angiogenic PEDF. | tandfonline.com |

| Induction of neovascularization | Murine models (intravitreal injection) | Direct administration of 12-HETE causes new blood vessel formation and leakage in the retina. | nih.gov |

| Inhibition of 12-LOX | Murine models | Blocking 12-HETE production reduces VEGF and retinal neovascularization. | tandfonline.comnih.gov |

Influence on Platelet Function and Aggregation

The role of 12-HETE in platelet function is complex, with studies reporting both pro- and anti-aggregatory effects depending on the specific enantiomer and experimental conditions. medchemexpress.comnih.gov The 12(R)-HETE enantiomer specifically has been shown to inhibit platelet aggregation. caymanchem.com In washed isolated human platelets, 12(R)-HETE binds to the thromboxane (TP) receptor with a half-maximal inhibitory concentration (IC50) of 0.734 µM. caymanchem.com It actively inhibits platelet aggregation induced by a TP receptor agonist, demonstrating an IC50 of 3.6 µM. caymanchem.com

Conversely, much of the literature points to a pro-thrombotic role for platelet-derived 12(S)-HETE. nih.govahajournals.org Studies have shown that platelet aggregation is linearly correlated with the production of 12-HETE. ahajournals.org Pharmacological inhibition of 12-HETE synthesis reduces platelet aggregation and coronary thrombosis in canine models. ahajournals.org The precursor to 12-HETE, 12-HPETE, has been reported to inhibit platelet activation, whereas 12-HETE itself potentiates it, suggesting the conversion is a key step. ahajournals.org Some reports indicate that 12(S)-HETE enhances thrombin-induced platelet aggregation in bovine platelets. nih.gov This complex and sometimes contradictory evidence highlights that the specific stereochemistry of the molecule and the context of platelet activation are critical determinants of its ultimate effect on aggregation and thrombosis. medchemexpress.comcaymanchem.comahajournals.org

Table 3: Effects of 12-HETE Enantiomers on Platelet Function

| Compound | Model System | Observed Effect | Specific Data | Citation |

|---|---|---|---|---|

| 12(R)-HETE | Washed isolated human platelets | Inhibits platelet aggregation induced by a TP receptor agonist. | IC50 = 3.6 µM | caymanchem.com |

| 12(R)-HETE | Washed isolated human platelets | Binds to the thromboxane (TP) receptor. | IC50 = 0.734 µM | caymanchem.com |

| 12-HETE (general) | Washed platelets | Inhibits aggregation. | Not specified | medchemexpress.com |

| 12-HETE (platelet-derived) | Canine coronary thrombosis model | Mediates platelet aggregation and thrombus formation. | Not specified | ahajournals.org |

| 12(S)-HETE | Bovine platelets | Enhances thrombin-induced aggregation. | Not specified | nih.gov |

Modulation of Cellular Proliferation, Differentiation, and Apoptosis

Effects on Cancer Cell Proliferation and Metastatic Potential (in cellular models)

The 12-LOX pathway and its metabolites, particularly 12-HETE, are significantly involved in cancer biology, promoting processes like cell proliferation, invasion, and metastasis. tandfonline.comnih.gov While many studies focus on the 12(S) isomer, 12(R)-HETE has also been shown to exert effects on cancer cells. Specifically, 12(R)-HETE was found to increase the proliferation of HT-29 human colon cancer cells when applied at a concentration of 1 µM. caymanchem.com

The 12(S) enantiomer has been more extensively studied and is known to stimulate the proliferation of pancreatic cancer cells in a time- and concentration-dependent manner. nih.gov This effect is mediated through the activation of protein tyrosine phosphorylation and the ERK signaling pathway. nih.gov In prostate cancer cell lines, 12(S)-HETE augments invasiveness by selectively activating protein kinase Cα (PKCα). oup.com Furthermore, endogenous 12(S)-HETE produced by tumor cells is believed to play a crucial role in their adhesion to the extracellular matrix and subsequent metastasis. nih.gov In ovarian cancer cells, 12-HETE inhibits apoptosis (programmed cell death) and promotes cell survival by activating the integrin-linked kinase (ILK)/NF-κB pathway. medchemexpress.com The G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, and its activation is involved in regulating cancer cell proliferation, migration, and invasion. tandfonline.comnih.gov

Table 4: Influence of 12-HETE on Cancer Cell Models

| Compound | Cell Line | Model | Observed Effect | Citation |

|---|---|---|---|---|

| 12(R)-HETE | HT-29 (Human colon cancer) | Cellular proliferation assay | Increased cell proliferation at 1 µM. | caymanchem.com |

| 12(S)-HETE | PANC-1, HPAF (Human pancreatic cancer) | Cellular proliferation assay | Stimulated cell proliferation via ERK activation. | nih.gov |

| 12(S)-HETE | Ovarian cancer cells | Apoptosis assay | Inhibited apoptosis and promoted cell survival via the ILK/NF-κB pathway. | medchemexpress.com |

| 12(S)-HETE | AT2.1 (Rat prostate carcinoma) | Invasion assay | Augmented tumor cell invasiveness via selective activation of PKCα. | oup.com |

| Endogenous 12(S)-HETE | Various tumor cells (human, rat, mouse) | Adhesion and metastasis models | Plays an important role in tumor cell adhesion and lung colonization. | nih.gov |

Influence on Keratinocyte Biology

The skin is a primary site for the synthesis and action of 12-HETE isomers, with a notable distinction between the roles of the 12(R) and 12(S) forms. A key finding is the identification of a specific 12(R)-lipoxygenase (12R-LOX) enzyme in human skin, particularly in psoriatic tissue, which is responsible for producing 12(R)-HETE. nih.govpnas.org The accumulation of 12(R)-HETE is a recognized feature of psoriasis and other proliferative skin diseases. pnas.orgtaylorandfrancis.com Its presence suggests a role in the pathophysiology of these inflammatory and hyperproliferative conditions. nih.govpnas.org

Further research has shown that levels of both 12(R)-HETE and 12(S)-HETE are significantly increased in the skin, plasma, spleen, and lymph nodes in a mouse model of atopic dermatitis, indicating their involvement in this skin disease as well. nih.gov While specific binding sites for 12(S)-HETE have been characterized on normal human keratinocytes, studies show that 12(R)-HETE can also compete for these sites, although with a lower potency. nih.gov This suggests that both enantiomers can influence keratinocyte function, which is central to skin barrier integrity and inflammatory responses. nih.govnih.gov

Table 5: Role of 12(R)-HETE in Keratinocyte and Skin Biology

| Finding | Model/Tissue | Significance | Citation |

|---|---|---|---|

| Presence of 12R-lipoxygenase | Human psoriatic tissue, Keratinocytes | Identifies a specific enzyme route for 12(R)-HETE synthesis in skin. | pnas.org |

| Accumulation of 12(R)-HETE | Psoriatic skin | A characteristic feature of this proliferative dermatosis. | pnas.orgtaylorandfrancis.com |

| Increased 12(R)-HETE levels | Mouse model of atopic dermatitis | Implicates 12(R)-HETE in the pathogenesis of atopic dermatitis. | nih.gov |

| Competition for binding sites | Normal human keratinocytes | 12(R)-HETE can interact with keratinocyte receptors, suggesting a direct biological role. | nih.gov |

Role in Neurological and Sensory Systems

12(R)-HETE has demonstrated specific and potent activities within neurological and sensory systems, particularly in the eye and the central nervous system. It is recognized as an endogenous metabolite in the corneal epithelium, produced via the cytochrome P450 pathway, and is a potent inhibitor of Na+/K+-ATPase activity. nih.gov This biochemical action has significant physiological consequences. Topical application of 12(R)-HETE to the eyes of rabbits was shown to cause a marked and long-lasting reduction in intraocular pressure. caymanchem.comnih.gov This effect was dose-dependent, with single applications causing significant pressure drops, while its stereoisomer, 12(S)-HETE, had no such effect. nih.gov

In the central nervous system, 12(R)-HETE exhibits antipyretic (fever-reducing) properties. In a rat model, intracerebroventricular administration of 12(R)-HETE was found to decrease pyresis induced by lipopolysaccharide (LPS). caymanchem.com More generally, 12-HETE is considered a neuromodulator, with studies indicating it can attenuate calcium influx and the release of the excitatory neurotransmitter glutamate (B1630785). medchemexpress.com These findings suggest that 12(R)-HETE and related compounds play a role in regulating fundamental neurological and sensory processes, including intraocular pressure and the central response to inflammation. medchemexpress.comcaymanchem.comnih.gov

Table 6: Functions of 12(R)-HETE in Neurological and Sensory Systems

| System | Model | Observed Effect | Mechanism/Note | Citation |

|---|---|---|---|---|

| Sensory (Ocular) | Rabbit eye | Potently lowers intraocular pressure. | Identified as an endogenous inhibitor of Na+/K+-ATPase in the cornea. | caymanchem.comnih.gov |

| Neurological (CNS) | Rat (intracerebroventricular administration) | Decreases LPS-induced pyresis (fever). | Demonstrates central antipyretic activity. | caymanchem.com |

| Neurological (General) | Cellular models | Attenuates calcium influx and glutamate release. | Considered a neuromodulator. | medchemexpress.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 12(R)-HETE |

| 12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid | 12(S)-HETE |

| 12-Hydroperoxyeicosatetraenoic acid | 12-HPETE |

| Arachidonic Acid | AA |

| Vascular Endothelial Growth Factor | VEGF |

| Pigment Epithelium-Derived Factor | PEDF |

| Phosphatidylinositol 3-kinase | PI3K |

| Protein Kinase Cα | PKCα |

| Integrin-Linked Kinase | ILK |

| Nuclear Factor kappa B | NF-κB |

| Extracellular signal-regulated kinases | ERK |

| Lipopolysaccharide | LPS |

| Thromboxane | TP |

Neuromodulatory Functions (e.g., attenuation of glutamate release)

The broader class of 12-hydroxyeicosatetraenoic acids (12-HETEs) are recognized as neuromodulators. medchemexpress.comnih.gov Their neuronal effects are reported to include the attenuation of calcium influx and glutamate release. medchemexpress.comnih.govnih.gov However, experimental studies designed to elucidate the specific roles of the different stereoisomers have primarily attributed these neuroprotective activities to 12(S)-HETE. nih.govnih.gov In models of glutamate-induced excitotoxicity, it is the 12(S) isomer that has been shown to be effective, while 12(R)-HETE did not demonstrate the same protective capabilities. nih.govnih.gov While the 12-HETE family is implicated in neuromodulation, specific research has not supported a significant role for 12(R)-HETE in attenuating glutamate release in the experimental models studied. nih.govnih.gov

Impact on Excitotoxicity and Neuroprotection (in neuronal cell cultures)

In experimental studies using cortical neuron cultures to model neurotoxicity, the impact of 12-HETE stereoisomers has been distinctly delineated. When these cultures were subjected to glutamate-induced excitotoxicity, treatment with 12(S)-HETE resulted in a significant and concentration-dependent reduction in neuronal damage, with protection of up to 40%. nih.govnih.gov This neuroprotective effect was found to be stereostructurally selective. nih.govnih.gov

Conversely, the chiral isomer, 12(R)-HETE, was shown to offer no protection against this form of excitotoxicity in the same neuronal cell culture models. nih.govnih.gov The protective mechanism of 12(S)-HETE involves the activation of a G-protein-coupled receptor, which in turn limits calcium influx through N- and L-type voltage-gated calcium channels. nih.govnih.gov The lack of a protective effect from 12(R)-HETE in these specific experiments underscores the high degree of stereospecificity required for neuroprotection in these models. nih.govnih.gov

Effects on Ocular Physiology (e.g., corneal function, intraocular pressure in animal models)

12(R)-HETE is an endogenous arachidonic acid metabolite found in the corneal epithelium, where it is formed via the cytochrome P450 system. nih.govpsu.edu A primary and significant physiological function identified for this compound is its potent ability to lower intraocular pressure (IOP). nih.govpsu.edu This effect has been demonstrated in animal models, specifically in rabbits. nih.govpsu.edu

Topical application of 12(R)-HETE to the rabbit eye results in a marked and long-lasting reduction in IOP. nih.govpsu.edu A single application can produce an effect that persists for up to nine days. nih.gov The mechanism underlying this IOP reduction is attributed to its activity as a potent inhibitor of Na+-K+-ATPase. nih.govpsu.edu This effect is specific to the (R) stereoisomer; its counterpart, 12(S)-HETE, did not produce any reduction in IOP at comparable doses. nih.govpsu.edu The reduction in IOP by 12(R)-HETE was not associated with common side effects like hyperemia or inflammation. nih.gov

Table 1: Dose-Dependent Effect of Topical 12(R)-HETE on Intraocular Pressure (IOP) in Rabbits

| Dose of 12(R)-HETE (single topical application) | Maximum IOP Reduction (mmHg) |

| 1 µg | 4 mmHg |

| 10 µg | 6 mmHg |

| 50 µg | 12 mmHg |

This data is based on findings from studies on rabbit models. nih.govpsu.edu

Metabolic Regulation (e.g., insulin (B600854) secretion in pancreatic islets in models)

In the context of metabolic regulation, particularly concerning pancreatic function, the roles of 12-HETE stereoisomers appear to be distinct. Research involving cultured human pancreatic islets and insulin-secreting beta-cell lines has shown that 12-lipoxygenase (12-LO) products can negatively impact islet function. nih.gov Specifically, 12(S)-HETE has been demonstrated to reduce insulin secretion, decrease metabolic activity, and induce cell death in human islets. nih.gov

In contrast, while 12(R)-HETE has been examined, it exhibits far less potency in reducing insulin secretion compared to its (S) isomer. wikipedia.org Studies that compared the effects of various HETEs on human islets consistently highlighted the detrimental effects of 12(S)-HETE on insulin secretion and islet viability, while 12(R)-HETE did not produce the same significant inhibitory effects in these experimental models. nih.gov Therefore, the primary driver of 12-LO-mediated islet inhibition in these models is considered to be 12(S)-HETE. nih.gov

Interplay with Other Lipid Mediators and Signaling Pathways

12(R)-HETE engages in significant interplay with other signaling pathways. One of the most notable interactions is with the thromboxane receptor. Both 12(R)-HETE and 12(S)-HETE act as competitive antagonists of the thromboxane A2 (TP) receptor. wikipedia.orgnih.gov This antagonistic activity was demonstrated to be responsible for the relaxation of mouse mesenteric arteries that had been pre-constricted with U46619, a thromboxane A2 mimetic. wikipedia.org

Furthermore, the primary mechanism of 12(R)-HETE in the eye involves the direct inhibition of the Na+-K+-ATPase enzyme. nih.govpsu.edu This enzyme is a fundamental component of cellular ion transport and maintaining membrane potential, making its inhibition a critical signaling event that leads to the observed reduction in intraocular pressure. While its stereoisomer 12(S)-HETE interacts with G-protein coupled receptors to exert its effects in neurons, the key identified pathway for 12(R)-HETE in the cornea is through this direct enzyme inhibition. nih.govpsu.edu

Pathophysiological Relevance of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid in Disease Models

Role in Inflammatory Disease Models

Skin Inflammatory Conditions (e.g., psoriasis, atopic dermatitis in mouse models)

The accumulation of 12(R)-HETE in the skin is a recognized feature of psoriasis and other inflammatory skin diseases. researchgate.netresearchgate.net In psoriatic lesions, there is a notable increase in the level of 12(R)-HETE in the epidermis. researchgate.net While the normal epidermis predominantly synthesizes the 12(S)-HETE enantiomer, the skin in psoriasis shows a characteristic shift towards producing 12(R)-HETE. taylorandfrancis.com This suggests a specific role for the 12R-LOX pathway in the pathophysiology of psoriasis. nih.gov

In mouse models of atopic dermatitis (AD), another common inflammatory skin condition, the involvement of 12-HETE enantiomers has been demonstrated. nih.govnih.gov In a 1-chloro-2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, levels of both 12(R)-HETE and 12(S)-HETE were found to be significantly increased in the plasma, skin, spleen, and lymph nodes compared to control groups. researchgate.netnih.govnih.gov These findings highlight the potential of 12(R)-HETE as a key factor in the pathogenesis of atopic dermatitis, a disease characterized by skin barrier impairment and immunological dysregulation. nih.govnih.gov

| Disease Model | Key Findings | References |